

Iomeprol: A Comprehensive Technical Guide to its Chemical Structure and Synthesis

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Compound of Interest

Compound Name: *Iomeprol*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical structure and synthesis of **iomeprol**, a non-ionic, low-osmolar iodinated contrast agent. This document is intended for an audience of researchers, scientists, and professionals involved in drug development and related fields.

Chemical Structure and Properties

Iomeprol is a complex organic molecule with a tri-iodinated benzene ring at its core, which is responsible for its radiopaque properties. The molecule is highly substituted to enhance its water solubility and reduce its osmolality, thereby improving its biocompatibility and patient tolerance.

Table 1: Chemical Identifiers and Properties of **Iomeprol**

| Property | Value | Source(s) |
|-------------------|---|-----------|
| IUPAC Name | N,N'-bis(2,3-dihydroxypropyl)-5-[(hydroxyacetyl)methylamino]-2,4,6-triiodo-1,3-benzenedicarboxamide | [1][2][3] |
| CAS Number | 78649-41-9 | [1][4] |
| Molecular Formula | C17H22I3N3O8 | |
| Molecular Weight | 777.09 g/mol | |
| Monoisotopic Mass | 776.8541 Da | |
| SMILES | <chem>CN(C1=C(C(=C(C(=C1)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)C(=O)CO</chem> | |
| InChI Key | NJKDOADNQSYYQEV-UHFFFAOYSA-N | |
| Synonyms | Imeron, Iomeron, B-16880, E-7337 | |

Table 2: Physicochemical Properties of **lomeprol**

| Property | Value | Source(s) |
|---------------|---|-----------|
| Appearance | White solid powder | |
| Melting Point | 285-291 °C (with decomposition) | |
| Solubility | Extremely soluble in water; very soluble in methanol; poorly soluble in ethanol; practically insoluble in chloroform. | |
| Purity (HPLC) | >98% | |

Synthesis of Iomeprol

The synthesis of **iomeprol** is a multi-step process that involves the careful construction of the substituted benzene ring and subsequent modifications to introduce the desired functional groups. Several synthetic routes have been reported, with a common strategy involving the initial preparation of a tri-iodinated aromatic core followed by amidation and functional group manipulation.

One prevalent synthetic pathway starts from 5-amino-2,4,6-triiodo-1,3-benzenedicarboxylic acid. This route is advantageous as it utilizes a common intermediate also employed in the synthesis of other contrast agents like iohexol and ioversol. The key stages of this synthesis are acylation, methylation, amidation, and hydrolysis.

Synthesis Pathway Overview

The following diagram illustrates a common synthetic route to **iomeprol**.



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A common synthetic pathway for **iomeprol**.

Another described method involves the chloroacetylation of 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide, followed by methylation and hydrolysis. This approach avoids the use of thionyl chloride and acetoxy acetyl chloride.

Experimental Protocols

The following are generalized experimental protocols for the key steps in the synthesis of **iomeprol**, based on published information. Specific details may vary depending on the exact procedure followed.

Chloroacetylation of 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-

benzenedicarboxamide

This reaction serves to introduce the acetyl group which will later be hydroxylated.

- Reactants: 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide (Compound II), Chloroacetyl chloride.
- Solvent: N,N-dimethylacetamide.
- Procedure:
 - Dissolve Compound II in N,N-dimethylacetamide at room temperature with stirring.
 - Cool the solution and add chloroacetyl chloride while maintaining the temperature below 60°C.
 - After the addition, maintain the reaction mixture at 50-60°C for approximately 4 hours.
 - Upon completion, the solvent is removed under reduced pressure to yield the chloroacetylated intermediate.

Methylation Reaction

This step introduces the methyl group on the nitrogen atom of the acetamido group.

- Reactants: The chloroacetylated intermediate, a methylating agent (e.g., iodomethane).
- Base: Sodium hydroxide.
- Solvent: Methanol and water.
- Procedure:
 - The intermediate from the previous step is subjected to a methylation reaction.
 - A detailed procedure involves dissolving the substrate in a suitable solvent, adding a base like sodium hydroxide, and then treating with a methylating agent such as iodomethane.

- The reaction is typically stirred at a controlled temperature (e.g., 25°C) for an extended period (14-16 hours).
- After the reaction is complete, the solution is neutralized with acetic acid, and the product is isolated, often by crystallization from ethanol.

Hydrolysis and Hydroxylation

The final steps involve the hydrolysis of the ester groups to yield the final dihydroxypropyl side chains and the conversion of the chloroacetyl group to a hydroxyacetyl group.

- Reactants: The methylated intermediate, Sodium hydroxide (for ester hydrolysis), Sodium acetate (for hydroxylation).
- Solvent: Methanol and water for hydrolysis; the aqueous solution is used directly for hydroxylation.
- Procedure:
 - Ester Hydrolysis: The methylated intermediate is treated with an aqueous solution of sodium hydroxide in methanol at a low temperature (e.g., 15°C) for about 4 hours. The methanol is then removed under reduced pressure.
 - Hydroxylation: Sodium acetate is added to the resulting aqueous solution, and the mixture is heated to reflux for 24 hours.
 - Purification: After the reaction, the solvent is removed, and the residue is dissolved in methanol and filtered. The filtrate is evaporated, and the residue is dissolved in pure water. The aqueous solution is treated with activated carbon, filtered, and passed through cation and anion exchange resins. The final product, **iomeprol**, is obtained by recrystallization from ethanol and drying under reduced pressure.

Conclusion

The chemical structure of **iomeprol** is meticulously designed to provide a safe and effective contrast agent for medical imaging. Its synthesis is a multi-step process that requires precise control over reaction conditions to achieve a high-purity final product. The synthetic routes

described herein offer viable pathways for the production of **iomeprol**, with newer methods aiming to improve process stability, reduce hazardous reagents, and lower production costs. This technical guide provides a foundational understanding for researchers and professionals working with or developing iodinated contrast agents.

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